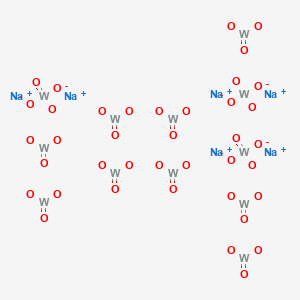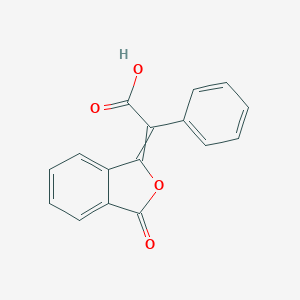
Hexasodium tungstate hydrate
Overview
Description
Hexasodium tungstate hydrate (Na6WO4·2H2O) is a compound made up of sodium, tungsten, and water molecules. It is a white crystalline powder, and is an important reagent in many scientific and industrial applications. This compound can be used as a catalyst in a variety of chemical reactions, and is also used as an inhibitor for corrosion in industrial processes. In addition, it has been studied for its potential use in medical applications, such as cancer therapy and drug delivery.
Scientific Research Applications
Gas Sensing Applications
Hexasodium tungstate hydrate derivatives, such as tungsten oxides, have been extensively investigated for their gas sensing properties. These materials are particularly effective in detecting hazardous gases, with their sensing capabilities being closely related to their structural water content and crystalline structure. For instance, nanosized hexagonal tungsten oxides have been developed for ammonia gas detection, demonstrating the importance of material morphology and structural water in enhancing gas sensing performance (Balázsi et al., 2008).
Catalysis
In the field of catalysis, different structural forms of tungsten oxides, including hydrated versions, have been synthesized and evaluated for their ability to facilitate various chemical reactions. For example, hydrated tungsten oxides have shown promising results in the selective oxidation of cyclopentene to glutaraldehyde, highlighting the influence of hydration and chemical structure on catalytic activity (Lu et al., 2006).
Environmental Remediation
Tungsten oxide derivatives also play a significant role in environmental remediation, particularly in the adsorption and removal of radioactive contaminants from waste solutions. Studies have shown that hexagonal tungsten oxide, doped with elements like tantalum, can significantly enhance the adsorption capacity for Sr2+ ions, offering a promising solution for treating radioactive waste (Li et al., 2014).
Electrochemical and Photochromic Properties
Hexagonal hydrated tungsten oxide nanomaterials have been synthesized for their unique electrochemical and photochromic properties. These materials, prepared via hydrothermal synthesis, show reversible redox behavior and are potential candidates for applications in smart windows, displays, and electrochromic devices (Salmaoui et al., 2013).
Safety and Hazards
Mechanism of Action
Result of Action
Hexasodium tungstate hydrate is known to have several effects. According to the European Chemicals Agency (ECHA), the compound is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is non-toxic, odorless, non-flammable, reusable, non-photosensitive, and highly transparent . It’s also important to note that containers must be properly re-sealed after use .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the preparation of aqueous heavy liquids, indicating its potential role in biochemical reactions .
Cellular Effects
It is known that the compound is harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects .
Molecular Mechanism
It is known that the compound is used in the preparation of aqueous heavy liquids, suggesting that it may interact with biomolecules in a specific manner .
Temporal Effects in Laboratory Settings
It is known that the compound is non-toxic, odourless, non-flammable, reusable, non-photosensitive, and highly transparent .
Dosage Effects in Animal Models
It is known that the compound is harmful if swallowed .
Metabolic Pathways
It is known that the compound is used in the preparation of aqueous heavy liquids, suggesting that it may interact with enzymes or cofactors .
Transport and Distribution
It is known that the compound is water-soluble, suggesting that it may be transported and distributed within cells and tissues via aqueous solutions .
Subcellular Localization
It is known that the compound is water-soluble, suggesting that it may be localized in aqueous compartments within cells .
properties
IUPAC Name |
hexasodium;dioxido(dioxo)tungsten;trioxotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Na.39O.12W/q6*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSOJKJFMWYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na6O39W12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2968.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12141-67-2 | |
| Record name | Sodium metatungstate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate (W12(OH)2O386-), sodium (1:6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexasodium tungstate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)









